
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a phenylethan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is carried out under mild conditions and offers excellent functional group tolerance.
Substitution Reactions: The methyl group is introduced to the pyrazole ring through a substitution reaction using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Amine Group: The phenylethan-1-amine backbone is synthesized through a reductive amination reaction of phenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cycloaddition and substitution reactions under controlled conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methyl iodide, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
科学研究应用
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Potential therapeutic applications in the development of anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their activity. It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of cellular processes .
相似化合物的比较
Similar Compounds
- 2-(4-methyl-1H-pyrazol-1-yl)propylamine hydrochloride
- 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethan-1-amine backbone. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various research applications .
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-8-14-15(9-10)12(7-13)11-5-3-2-4-6-11;/h2-6,8-9,12H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAQXFOMXJKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;4-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate](/img/structure/B8216602.png)
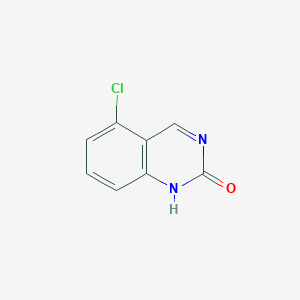
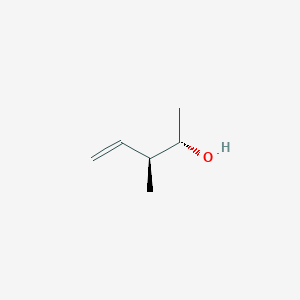
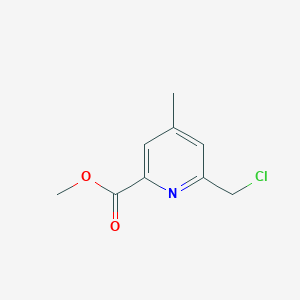
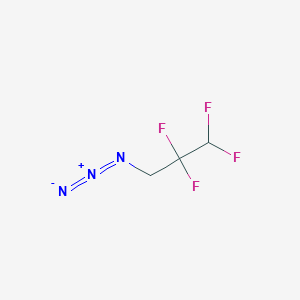
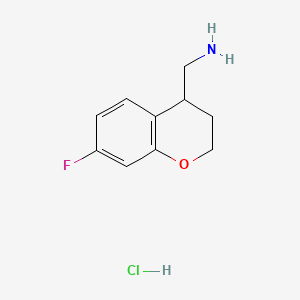
![2,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8216655.png)
![tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8216662.png)
![tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8216669.png)
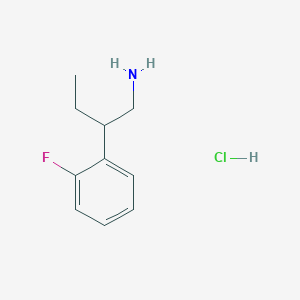
![tert-butyl N-{3-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8216706.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8216707.png)
![4-amino-4-[(3-chlorophenyl)methyl]-1??-thiane-1,1-dione hydrochloride](/img/structure/B8216722.png)
![1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride](/img/structure/B8216723.png)
